3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Overview
Description
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- is a derivative of imidazoquinoline, characterized by the substitution of a methyl group at position 3 and an amino group at position 2.
Mechanism of Action
Mode of Action
It is known that it can induce the formation of single-base substitutions and exon deletions, and it increases cell death in vitro in a concentration-dependent manner .
Biochemical Pathways
The compound is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . The metabolic activation of the compound to reactive intermediates involves acetylation and hydroxylation .
Result of Action
The compound is known to be mutagenic and can induce the formation of single-base substitutions and exon deletions . It increases cell death in vitro in a concentration-dependent manner .
Action Environment
The compound is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite . It is soluble in most organic solvents, such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions. The reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its mutagenic properties and interactions with DNA.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylimidazo(4,5-f)quinoline
- 2-Amino-3,4-dimethyl-3H-imidazo(4,5-f)quinoline
- (3-Methyl-3H-imidazo(4,5-f)quinolin-2-yl)azanyl acetate .
Uniqueness
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231550 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82050-10-0 | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082050100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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